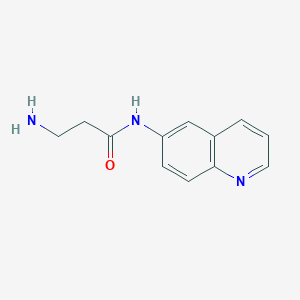![molecular formula C12H18BrNOS B7560692 N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine](/img/structure/B7560692.png)
N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine, also known as BTO, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. BTO has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further research and development.
Mechanism of Action
N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine exerts its effects by binding to specific receptors and enzymes in the brain, including the dopamine transporter and monoamine oxidase. By inhibiting these enzymes, this compound can modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This modulation of neurotransmitter levels can have profound effects on various physiological processes, including mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including increased dopamine and serotonin levels in the brain, enhanced cognitive function, and improved mood. This compound has also been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine in lab experiments is its potent and selective effects on specific receptors and enzymes in the brain. This allows for precise modulation of neurotransmitter levels and can provide valuable insights into the underlying mechanisms of various neurological disorders. However, the complex synthesis of this compound and its potential toxicity at high doses can present limitations for its use in lab experiments.
Future Directions
There are several promising future directions for the research and development of N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine. One potential application is in the treatment of various neurological disorders, including Parkinson's disease, depression, and anxiety disorders. This compound may also have potential applications in the field of drug addiction, as it has been found to modulate dopamine levels in the brain. Additionally, further research is needed to explore the potential toxicity and long-term effects of this compound, as well as its potential interactions with other drugs and medications.
In conclusion, this compound is a promising chemical compound that has been extensively researched for its potential applications in various scientific fields. Its unique biochemical and physiological effects make it a valuable tool for studying the underlying mechanisms of various neurological disorders and developing novel therapeutics. While there are limitations to its use in lab experiments, the future directions for this compound research are promising and warrant further investigation.
Synthesis Methods
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine involves a multi-step process that requires specific reagents and conditions. The initial step involves the reaction of 4-bromothiophen-2-ylmethanol with N-methyl-1-(oxan-3-yl)methanamine in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to yield the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment and facilities.
Scientific Research Applications
N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. This compound has been found to exhibit potent inhibitory effects on certain enzymes and receptors in the brain, making it a promising candidate for the development of novel therapeutics for various neurological disorders.
properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-N-methyl-1-(oxan-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNOS/c1-14(6-10-3-2-4-15-8-10)7-12-5-11(13)9-16-12/h5,9-10H,2-4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBQDRGBMXQQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCOC1)CC2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)
![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)


![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4-dichlorophenyl)methanone](/img/structure/B7560646.png)
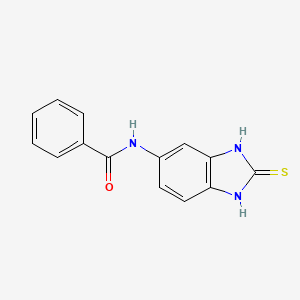
![N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B7560660.png)

![3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B7560669.png)
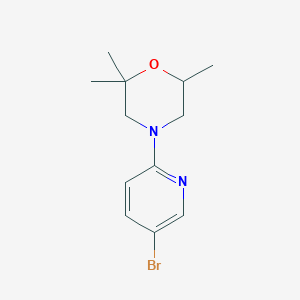
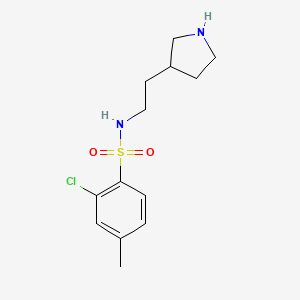
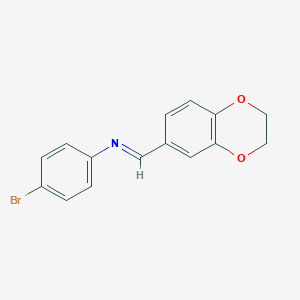
![[4-(Aminomethyl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B7560690.png)
